An In-depth Technical Guide to (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH. The document details its chemical structure, a plausible method for its synthesis via solid-phase peptide synthesis (SPPS), and an analysis of its expected biological activity based on closely related analogs. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, with a particular focus on gonadotropin-releasing hormone receptor modulation.
Structure
(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is a synthetic decapeptide analog of the naturally occurring LHRH. Its primary structure is characterized by three key modifications to the native LHRH sequence, designed to enhance its potency and prolong its biological activity.
The amino acid sequence of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is:
Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-D-Leu-Arg-Pro-Azagly-NH₂ [1]
Key Structural Modifications:
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Position 6: The glycine (B1666218) (Gly) residue is replaced with a D-Serine residue with a tert-butyl (tBu) protecting group on its side chain (D-Ser(tBu)). This substitution is known to increase resistance to enzymatic degradation and enhance receptor binding affinity.
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Position 7: The leucine (B10760876) (Leu) residue is replaced with its D-isomer (D-Leu), which also contributes to increased stability and potency.
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Position 10: The C-terminal glycine (Gly) is replaced with an azaglycine (Azagly) residue. Azaglycine is an aza-amino acid where the α-carbon is replaced by a nitrogen atom. This modification can alter the peptide's conformational properties and susceptibility to carboxypeptidases, often leading to enhanced biological activity and duration of action. The C-terminus is amidated.
Synthesis
The synthesis of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH can be effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4] The following is a detailed, generalized experimental protocol based on established methods for the synthesis of similar aza-glycine containing peptides.
Materials and Reagents
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Resin: Rink Amide MBHA resin (for C-terminal amide)
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Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Pyr-OH (pyroglutamic acid)
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Aza-glycine precursor: Boc-hydrazine or a suitable activated aza-glycine building block
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
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Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Activation base: DIPEA (N,N-Diisopropylethylamine)
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Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
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Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DDT) (e.g., 95:2.5:2.5:1 v/v/v/w)
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Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy
Experimental Protocol: Solid-Phase Peptide Synthesis
A generalized workflow for the solid-phase synthesis is depicted below.
Diagram Caption: Solid-phase peptide synthesis workflow for (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH.
Step-by-Step Protocol:
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Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.
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Initial Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes.
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Amino Acid Coupling Cycle (repeated for each amino acid from C-terminus to N-terminus): a. Activation: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and an activation base like DIPEA (6-10 equivalents) in DMF or NMP. b. Coupling: The activated amino acid solution is added to the deprotected resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a ninhydrin (B49086) test. c. Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. d. Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF. e. Washing: The resin is washed again with DMF.
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Incorporation of Azaglycine: The terminal azaglycine residue is incorporated by reacting the deprotected N-terminus of the peptide-resin with an activated Boc-hydrazine, followed by capping with a suitable reagent to form the semicarbazone, or by using a pre-formed activated azaglycine building block.
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Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water/DDT) for 2-4 hours.
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Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by preparative RP-HPLC.
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Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC, mass spectrometry (to verify the molecular weight), and optionally by NMR for structural elucidation.
Biological Activity and Data Presentation
Table 1: In Vivo Potency of a Related LHRH Analog
| Analog | Species | Assay | Relative Potency (vs. LHRH) | Reference |
| D-Ser(TBU)6-Des Gly10-LHRH-ethylamide | Normal Men | LH Release | ~40x | [5] |
| D-Ser(TBU)6-Des Gly10-LHRH-ethylamide | Normal Men | FSH Release | ~60x | [5] |
Table 2: Clinical Effects of a Related LHRH Analog (Goserelin: D-Ser(But)6, Azgly10-LHRH)
| Parameter | Treatment Duration | Effect | Patient Population | Reference |
| Serum Testosterone | > 6 months | Decreased to castration levels | Advanced Prostate Cancer | [6] |
| Luteinizing Hormone (LH) | > 6 months | Significantly reduced | Advanced Prostate Cancer | [6] |
| Follicle-Stimulating Hormone (FSH) | > 6 months | Significantly reduced | Advanced Prostate Cancer | [6] |
Note: The data presented is for structurally similar analogs and should be considered as an estimation of the potential activity of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH.
LHRH Receptor Signaling Pathway
(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH, as a potent LHRH agonist, is expected to activate the LHRH receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by LHRH receptor activation is through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[7][8]
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
